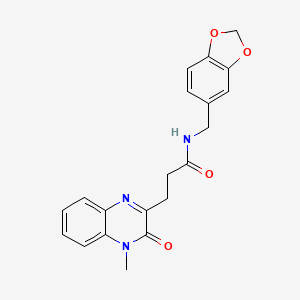![molecular formula C19H15ClN2O3 B10994151 N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10994151.png)
N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, an acetylamino group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of Substituents: The acetylamino group can be introduced via acetylation of an amino group on the phenyl ring using acetic anhydride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan ring with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, combined with the acetylamino and chlorophenyl groups, makes it a versatile compound for various applications, distinguishing it from other similar molecules .
Properties
Molecular Formula |
C19H15ClN2O3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(23)21-13-5-4-6-14(11-13)22-19(24)18-10-9-17(25-18)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,23)(H,22,24) |
InChI Key |
MBKGHXXSXRXBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


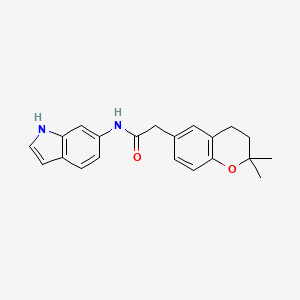
![2'-Butyl-N-(2-furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10994080.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10994082.png)

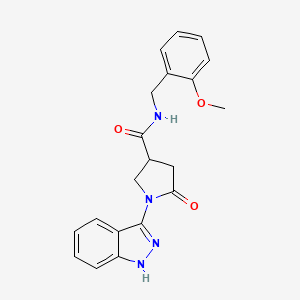
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B10994107.png)
![N-[2-(1H-indol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10994113.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B10994117.png)
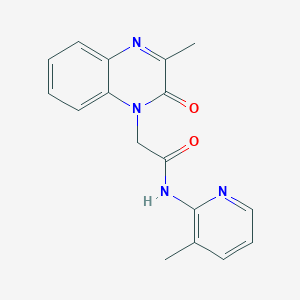
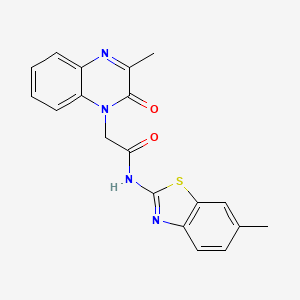
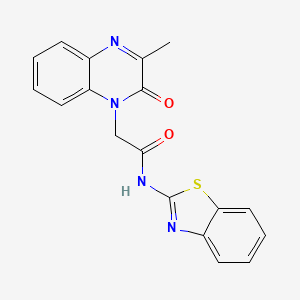
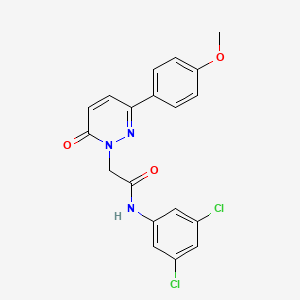
![1-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]isoquinoline-4-carboxamide](/img/structure/B10994159.png)
